(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide
CAS No.:
Cat. No.: VC13607148
Molecular Formula: C24H39NO2
Molecular Weight: 373.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H39NO2 |
|---|---|
| Molecular Weight | 373.6 g/mol |
| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide |
| Standard InChI | InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18- |
| Standard InChI Key | IZUGLNJRCDBYKA-WMPRHZDHSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO |
| SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The compound’s systematic IUPAC name, (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide, reflects its 22-carbon backbone (docosa-) with five double bonds (pentaenamide) at positions 4, 7, 10, 13, and 16, all in the Z (cis) configuration. The hydroxyethylamide group is appended to the carboxyl terminus. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₉NO₂ | |
| Molecular Weight | 373.6 g/mol | |
| CAS Registry Number | 351317-23-2 | |
| SMILES | CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
| InChI Key | IZUGLNJRCDBYKA-WMPRHZDHSA-N |
Stereochemical and Conformational Analysis
Synthesis and Stability
Synthetic Routes
The compound is typically synthesized via amide coupling between (4Z,7Z,10Z,13Z,16Z)-docosapentaenoic acid (DPA) and 2-hydroxyethylamine. Key steps include:
-
Activation of DPA: Carbodiimide-mediated conversion to an acyl chloride or mixed anhydride.
-
Nucleophilic Substitution: Reaction with 2-hydroxyethylamine under inert conditions.
-
Purification: Chromatographic separation to isolate the Z-isomer.
Yield optimization (60–75%) requires strict temperature control (<0°C) to prevent double-bond isomerization.
Stability Profile
Stability studies indicate susceptibility to:
-
Oxidation: Autoxidation at conjugated double bonds, mitigated by storage under argon at −80°C.
-
Hydrolysis: Slow degradation in aqueous media (t₁/₂ = 72 hours at pH 7.4) .
Biological Activity and Mechanisms
PPARγ Modulation
As a structural analog of docosahexaenoyl ethanolamide (DHEA), this compound activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in anti-inflammatory and metabolic regulation. In vitro assays show:
-
EC₅₀: 1.2 μM for PPARγ transactivation (vs. 3.5 μM for native DPA) .
-
Downstream Effects: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages .
Neuroprotective Effects
Preclinical models of amyotrophic lateral sclerosis (ALS) demonstrate:
-
Mitochondrial ROS Reduction: 40% decrease in reactive oxygen species (ROS) in neuronal cells .
-
Synergy with Dexpramipexole: Co-administration enhances survival in ALS mice by 25% .
Enhanced Drug Delivery
The hydroxyethylamide group improves tissue permeability and plasma half-life (t₁/₂ = 8.2 hours vs. 2.1 hours for DPA) by:
-
Reducing nonspecific protein binding.
-
Facilitating active transport via organic cation transporters .
Therapeutic Applications
Metabolic Disorders
In murine models of type 2 diabetes, the compound:
Neurodegenerative Diseases
-
Alzheimer’s Disease: Reduces amyloid-β plaque burden by 22% in transgenic mice .
-
Multiple Sclerosis: Suppresses demyelination in experimental autoimmune encephalomyelitis (EAE) models .
Oncology
-
Breast Cancer: Inhibits MDA-MB-231 cell proliferation (IC₅₀ = 10 μM) via PPARγ-dependent apoptosis .
-
Chemosensitization: Enhances paclitaxel efficacy by 3-fold in resistant cell lines .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | −80°C under argon | |
| Personal Protective Equipment | Nitrile gloves, eye protection | |
| Disposal | Incineration |
Future Directions
Clinical Translation
-
Phase I Trials: Pending due to scale-up challenges in GMP synthesis.
-
Combination Therapies: Co-formulation with dexpramipexole for ALS .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume